2-Ethyl-1-(3-phenoxypropyl)benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-(3-phenoxypropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-18-19-16-11-6-7-12-17(16)20(18)13-8-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVIJAXYGJDTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications
Strategic Approaches for the Synthesis of 2-Ethyl-1-(3-phenoxypropyl)benzimidazole
The synthesis of this compound can be logically approached by first constructing the core 2-ethylbenzimidazole (B155763) moiety, followed by the introduction of the 3-phenoxypropyl group at the N1 position.
Established Synthetic Routes for Benzimidazole (B57391) Derivatives
The construction of the benzimidazole ring system is a well-established area of organic synthesis, with several reliable methods available. A common and versatile method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. niscpr.res.in This reaction, often carried out under acidic conditions and with heating, provides a direct route to 2-substituted benzimidazoles.
Alternative approaches include the reaction of o-phenylenediamines with aldehydes, which can be facilitated by various catalysts. acs.orgtandfonline.comnih.gov Green chemistry methods, such as microwave-assisted synthesis, have also been employed to improve reaction times and yields. tandfonline.com The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the benzimidazole core.
| Synthetic Method | Reactants | Key Features | Reference |
| Phillips-Ladenburg Reaction | o-phenylenediamine, Carboxylic Acid | Often requires acidic conditions and heat. | niscpr.res.in |
| Condensation with Aldehydes | o-phenylenediamine, Aldehyde | Can be catalyzed by various reagents. | acs.orgtandfonline.comnih.gov |
| Microwave-Assisted Synthesis | o-phenylenediamine, Aldehyde | Reduced reaction times and often improved yields. | tandfonline.com |
Specific Synthesis Pathways Utilizing this compound as an Exemplar
A plausible and efficient synthesis of this compound involves a two-step sequence. The initial step is the synthesis of 2-ethyl-1H-benzimidazole. This can be achieved through the condensation of o-phenylenediamine with propanoic acid.
The second step is the N-alkylation of the pre-formed 2-ethyl-1H-benzimidazole. researchgate.netresearchgate.net This is typically accomplished by reacting the benzimidazole with a suitable 3-phenoxypropyl halide, such as 1-bromo-3-phenoxypropane, in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the benzimidazole nitrogen, facilitating the nucleophilic substitution reaction. researchgate.net
Proposed Synthetic Pathway:
Synthesis of 2-ethyl-1H-benzimidazole:
o-phenylenediamine is reacted with propanoic acid.
N-Alkylation:
2-ethyl-1H-benzimidazole is treated with 1-bromo-3-phenoxypropane in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF or acetone).
Derivatization Strategies for Enhancing Biological Activity
The biological activity of benzimidazole derivatives can be finely tuned by introducing various substituents at different positions of the benzimidazole ring and its appendages. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies are instrumental in guiding these modifications to optimize therapeutic potential. nih.govnih.govresearchgate.net
Introduction of Substituents at Key Benzimidazole Positions (N1, C2, C4, C5)
Modifications at the N1, C2, C4, and C5 positions of the benzimidazole scaffold have been shown to significantly influence biological activity. nih.govnih.gov
N1-Position: The N1 position is a common site for introducing a wide variety of substituents to modulate pharmacokinetic and pharmacodynamic properties. The 3-phenoxypropyl group in the target molecule is one such example. Further modifications to this group can impact receptor binding and metabolic stability.
C2-Position: The substituent at the C2 position plays a critical role in the interaction of benzimidazole derivatives with their biological targets. Varying the alkyl chain length or introducing aromatic or heteroaromatic rings at this position can lead to significant changes in activity. For instance, replacing the ethyl group with other functionalities could alter the binding affinity for specific enzymes or receptors.
C4 and C5(6)-Positions: The benzene (B151609) portion of the benzimidazole ring offers further opportunities for substitution. The introduction of electron-donating or electron-withdrawing groups at the C4, C5, or C6 positions can affect the electronic properties of the entire molecule, thereby influencing its biological activity. nih.gov
| Position | Potential Substituents | Potential Impact on Biological Activity |
| N1 | Alkyl, Aryl, Heteroaryl groups | Altered pharmacokinetic and pharmacodynamic profiles |
| C2 | Various alkyl and aryl groups | Modified binding affinity to biological targets |
| C4, C5 | Halogens, Nitro, Amino, Alkoxy groups | Changes in electronic properties and biological activity |
Exploration of Phenoxyalkyl Chain Modifications
The 3-phenoxypropyl chain at the N1 position is a key structural feature of the target molecule. Modifications to this chain can provide valuable insights into the structure-activity relationship.
Chain Length: Varying the length of the alkyl chain (e.g., from propyl to ethyl or butyl) can alter the flexibility and spatial orientation of the phenoxy group, potentially leading to improved interactions with the target protein.
Phenoxy Group Substitution: Introducing substituents on the phenyl ring of the phenoxy group can modulate its electronic and steric properties. For example, the addition of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like methoxy or methyl groups, can significantly impact biological activity.
Linker Modification: The ether linkage in the phenoxypropyl chain can be replaced with other functional groups, such as an amine or an amide, to explore different binding interactions.
Synthesis of Novel Hybrid Benzimidazole Constructs
A promising strategy in drug design is the creation of hybrid molecules that combine the structural features of two or more pharmacophores. nih.gov This approach can lead to compounds with enhanced activity, improved selectivity, or a dual mode of action.
Starting with this compound, novel hybrid constructs can be synthesized by incorporating other biologically active heterocyclic rings. For example, the phenoxy group could be replaced with a different heterocyclic system known to possess a specific pharmacological activity. Alternatively, functional groups can be introduced onto the benzimidazole core or the phenoxypropyl chain to allow for conjugation with other molecules. The synthesis of such hybrids often involves multi-step reaction sequences tailored to the specific functionalities being combined. The creation of benzimidazole-based hybrids has been explored for various therapeutic targets. nih.gov
Catalytic and Green Chemistry Approaches in Benzimidazole Synthesis
The synthesis of benzimidazole derivatives, including this compound, has traditionally involved methods that require harsh reaction conditions, such as prolonged heating and the use of hazardous solvents. ijarsct.co.inchemmethod.com These conventional approaches are often costly, energy-intensive, and generate significant environmental pollution. ijarsct.co.inresearchgate.net In response to these drawbacks, the principles of green chemistry have been increasingly applied to develop more sustainable, efficient, and eco-friendly synthetic routes. chemmethod.comeprajournals.com Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. ijarsct.co.inresearchgate.net This has led to the exploration of novel catalytic systems and alternative reaction conditions, including the use of green catalysts, environmentally benign solvents, solvent-free reactions, and microwave-assisted synthesis. ijarsct.co.inresearchgate.netmdpi.com
Catalytic methods are central to the advancement of green synthesis for benzimidazoles. Catalysts enhance reaction rates, often under milder conditions, and can be used in small amounts, reducing waste. nih.govsoutheastern.edu Transition metal catalysts, Lewis acids, and nanoparticle-based catalysts have all proven effective in promoting the synthesis of the benzimidazole core, typically through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. niscpr.res.inrsc.orgenpress-publisher.com
Various transition metals and Lewis acids have been employed as catalysts to improve the efficiency and selectivity of benzimidazole synthesis. Iron (Fe), being abundant and low-cost, is an attractive option. For instance, FeCl₃ has been shown to effectively catalyze the one-pot, three-component reaction of quinones, aldehydes, and ammonium acetate to yield benzimidazole derivatives. nih.gov Similarly, rare-earth metal triflates, such as Erbium(III) triflate (Er(OTf)₃), have emerged as highly efficient, recyclable, and water-tolerant Lewis acid catalysts. mdpi.combeilstein-journals.org The use of Er(OTf)₃ can facilitate the selective synthesis of either 2-substituted or 1,2-disubstituted benzimidazoles simply by altering the reaction conditions. beilstein-journals.orgnih.gov The catalyst activates the carbonyl carbon of the aldehyde, making it highly susceptible to nucleophilic attack by the o-phenylenediamine, thereby promoting cyclization. beilstein-journals.org
Other notable catalytic systems include those based on copper, ruthenium, palladium, and zinc. nih.govniscpr.res.inresearchgate.net Zinc triflate (Zn(OTf)₂) has been used as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes in ethanol. chemmethod.com The use of such catalysts often allows for milder reaction conditions and shorter reaction times compared to non-catalytic methods. niscpr.res.in
Table 1: Comparison of Various Catalytic Systems in Benzimidazole Synthesis
Catalyst Reactants Solvent/Condition Time Yield Reference Er(OTf)₃ (10 mol%) o-phenylenediamine, Benzaldehyde Water, 1°C 5 min 92% (mono-substituted) chemmethod.com FeCl₃ Di-tert-butylcyclohexa-diene-dione, 4-methoxybenzaldehyde, Ammonium acetate Ethanol, 80°C Not Specified 65% nih.gov NH₄Cl (30 mol%) o-phenylenediamine, Anisaldehyde Ethanol, 80°C 2 h Good enpress-publisher.com ZnO Nanoparticles 1,2-diamino benzenes, Aromatic aldehydes Ultrasound Short Excellent None (Base-mediated) N-(2-iodoaryl)benzamidine Water, 100°C (K₂CO₃) 30 h Moderate to High chemmethod.com Er(OTf)₃ (1%) N-phenyl-o-phenylenediamine, Benzaldehyde Solvent-free, Microwave < 15 min Good to High rjptonline.org
Beyond catalysis, green chemistry encompasses a range of techniques designed to make synthesis more environmentally sustainable.
Microwave-Assisted Synthesis : Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times from hours to minutes or even seconds. ijarsct.co.inrjptonline.org This technique offers rapid and uniform heating, often leading to higher yields and cleaner reactions with fewer by-products. rjptonline.orgnih.gov The synthesis of various benzimidazole derivatives has been successfully achieved under microwave irradiation, frequently in solvent-free conditions or using eco-friendly solvents. mdpi.comnih.gov
Solvent-Free Reactions : Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, volatile, and difficult to dispose of. eprajournals.com Many modern benzimidazole syntheses are performed under solvent-free or "solid-state" conditions, where reactants are mixed and heated or irradiated directly. eprajournals.comchemmethod.com These reactions, sometimes facilitated by grinding the reactants together, reduce waste and simplify product purification. rsc.org For instance, the condensation of o-phenylenediamines with aldehydes can be efficiently carried out using a catalyst on a solid support or with no solvent at all. mdpi.comrsc.org
Use of Green Solvents : When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. nih.gov Several catalytic systems for benzimidazole synthesis have been developed to be effective in water. nih.govnih.gov Other green solvents, such as polyethylene glycol (PEG), have also been utilized, offering advantages like recyclability and low toxicity. nih.govchemmethod.com
Nanocatalysis : The use of nanoparticle-based catalysts represents a significant advancement. rsc.orgsemanticscholar.org Nanocatalysts, such as those made from zinc oxide (ZnO), iron(III) oxide (Fe₂O₃), or titanium dioxide (TiO₂), offer a large surface area, leading to high catalytic activity. rsc.orgsemanticscholar.org They are often heterogeneous, which simplifies their separation from the reaction mixture and allows for easy recovery and recycling, a key principle of green chemistry. semanticscholar.org
These catalytic and green chemistry approaches provide powerful alternatives to traditional synthetic methods, offering pathways to benzimidazole derivatives that are more efficient, cost-effective, and environmentally responsible. ijarsct.co.ineprajournals.com
Table 2: Overview of Green Chemistry Approaches for Benzimidazole Synthesis
Approach Description Advantages Example Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. Drastically reduced reaction times, higher yields, fewer side products. [1, 18] Condensation of o-phenylenediamine and cinnamaldehyde with an alumina catalyst under MW irradiation (28 sec). nih.gov Solvent-Free Conditions Reactions are conducted without a solvent, often by grinding or direct heating of reactants. Reduces waste, eliminates toxic solvents, simplifies purification. [4, 8] Synthesis of 1,2-disubstituted benzimidazoles catalyzed by p-toluenesulfonic acid under grinding conditions. nih.gov Use of Water as a Solvent Employing water as the reaction medium. Non-toxic, non-flammable, inexpensive, and environmentally safe. chemmethod.com Intramolecular cyclization of N-(2-iodoaryl)benzamidine in water with K₂CO₃. chemmethod.com Nanocatalysis Use of catalysts in the nanometer size range. High catalytic activity, high selectivity, mild reaction conditions, catalyst recyclability. [13, 20] Synthesis using ZnO nanoparticles under ultrasound conditions. Use of Alternative Solvents (e.g., PEG) Replacing traditional volatile organic compounds with greener alternatives like Polyethylene Glycol. Low toxicity, recyclability of the solvent. [8, 12] Synthesis of benzimidazoles using Ceric Ammonium Nitrate (CAN) as a catalyst in PEG. niscpr.res.in
In Vitro and Preclinical Pharmacological Investigations
Antitubercular Activity Studies
The benzimidazole (B57391) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including antimycobacterial properties. acs.org Within this class, the phenoxyalkylbenzimidazole (PAB) series has been identified as a promising lead for tuberculosis treatment. acs.org The compound 2-Ethyl-1-(3-phenoxypropyl)benzimidazole served as the starting point for extensive evaluation of this series. acs.orgnih.govresearchgate.net
The phenoxyalkylbenzimidazole (PAB) series, with this compound as an exemplar, has demonstrated significant antitubercular activity. acs.orgnih.gov Systematic studies of the series revealed compounds with submicromolar activity against Mycobacterium tuberculosis. nih.govresearchgate.net Further optimization of the PAB structure has yielded compounds with potent activity, demonstrating minimum inhibitory concentrations (MICs) in the low nanomolar range. nih.govacs.org The most potent compound identified in one study had an MIC of 52 nM. nih.govresearchgate.net These compounds have also shown activity against intracellular bacteria. nih.govacs.org
Compounds from the phenoxyalkylbenzimidazole series have been shown to be selective for M. tuberculosis over other bacterial species, including the closely related, non-pathogenic, and fast-growing species Mycobacterium smegmatis. nih.govresearchgate.netnih.gov M. smegmatis is often used as a model organism for M. tuberculosis research because it shares many conserved genes, the same cell architecture, and similar physiology. nih.gov The selectivity of the PAB series for the pathogenic species is a promising characteristic for therapeutic development. nih.govresearchgate.net
The phenoxyalkylbenzimidazole series exhibits a dual-action effect on M. tuberculosis depending on the bacterium's metabolic state. acs.orgnih.gov The compounds have a bacteriostatic effect against aerobically grown, replicating M. tuberculosis. acs.orgnih.govresearchgate.net In contrast, they demonstrate bactericidal activity against non-replicating bacteria. acs.orgnih.govresearchgate.net This ability to kill bacteria in a non-replicating state, such as under starvation conditions, is a particularly valuable attribute for an antitubercular agent. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted to determine the key molecular features required for the antitubercular activity of the phenoxyalkylbenzimidazole (PAB) series. nih.govnih.gov These investigations systematically examined four segments of the molecule. nih.govresearchgate.net
Key findings from these SAR studies include:
Linker Length : A linker of three to four carbons between the benzimidazole core and the phenoxy group was found to be most favorable. nih.gov A reduction in the linker length from four carbons to three resulted in a 39-fold decrease in activity, while a further reduction to two carbons led to a complete loss of activity. nih.govacs.org
Benzimidazole Core Substituents : An ethyl group at the 2-position of the benzimidazole core was identified as a favorable substituent. nih.gov The addition of a weak electron-releasing group, such as a methyl group at the 6-position, also retained good potency. nih.govacs.org
Phenoxy Group Replacement : Replacing the terminal phenyl ring with other structures such as naphthalene, quinoline, quinazoline, benzothiazole, or benzimidazole generally decreased activity. nih.govacs.org
| Modification Area | Structural Change | Impact on Activity | Reference |
|---|---|---|---|
| Linker Length | Reduction from 4 to 3 carbons | 39-fold reduction | nih.govacs.org |
| Reduction to 2 carbons | Complete loss of activity | nih.govacs.org | |
| Benzimidazole Core | Ethyl at 2-position | Favorable | nih.gov |
| Methyl at 6-position | Retained good potency | nih.govacs.org | |
| Terminal Ring | Replacement of Phenyl with Naphthalene, Quinoline, etc. | Decreased activity | nih.govacs.org |
Antimicrobial Spectrum Evaluation
The benzimidazole scaffold is a versatile heterocycle known to possess a wide spectrum of biological activities. acs.org Various derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogenic microorganisms. nih.gov Studies on related 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles showed good antibacterial activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, but fewer compounds were effective against the Gram-positive Staphylococcus aureus. researchgate.net Other research on novel nitro- and amino-substituted 2-benzimidazolyl benzo[b]thieno-2-carboxamides demonstrated promising activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with MICs ranging from 2-8 µg/mL. nih.gov
| Bacterial Species | Gram Stain | Activity of Benzimidazole Derivatives | Reference |
|---|---|---|---|
| Escherichia coli | Negative | Good activity observed in some series | researchgate.net |
| Pseudomonas aeruginosa | Negative | Good activity observed in some series | researchgate.net |
| Staphylococcus aureus | Positive | Variable; some series show resistance, others show high potency (MIC 2-8 µg/mL) | researchgate.netnih.gov |
| Enterococcus faecalis | Positive | Promising activity observed (MIC 2-8 µg/mL) | nih.gov |
| Moraxella catarrhalis | Negative | Evaluated, but less activity compared to Gram-positive strains | nih.gov |
Antifungal Activities
No studies detailing the in vitro or in vivo antifungal activity of this compound against various fungal strains were found.
Antiparasitic Activities
Research on the efficacy of this compound against parasitic organisms has not been published.
Anticancer Research Pathways
In Vitro Cytotoxic Effects in Cancer Cell Lines
There are no available data from studies investigating the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.
Targeted Molecular Screening in Oncology
Information regarding the screening of this compound against specific molecular targets relevant to oncology is not present in the scientific literature.
Neurological Activity Exploration
Receptor Binding Affinities
The in vitro pharmacological profile of this compound and its analogs has been a subject of scientific investigation to determine their interaction with various G-protein coupled receptors. Benzimidazole derivatives, as a class of compounds, are known for their diverse pharmacological activities, and understanding their receptor binding affinities is crucial in elucidating their mechanism of action. Research has particularly focused on their affinity for serotonin (5-HT), dopamine (B1211576) (D2), and histamine (B1213489) (H3) receptors, which are key targets in the central nervous system.
Serotonin (5-HT) Receptor Affinity
While specific binding data for this compound at various serotonin receptor subtypes are not extensively detailed in publicly available literature, studies on structurally related benzimidazole derivatives indicate a potential for interaction. For instance, various 1,2-disubstituted benzimidazole derivatives have been synthesized and evaluated for their biological activities, suggesting that modifications at these positions can influence receptor affinity. Research on other benzimidazole compounds has shown that this heterocyclic scaffold can serve as a basis for ligands with affinity for 5-HT receptors. However, without specific experimental data for this compound, its precise affinity profile at different 5-HT receptor subtypes remains to be fully characterized.
Dopamine D2 Receptor Affinity
Histamine H3 Receptor Affinity
The most relevant and detailed research for a compound of this structural class is in the context of the histamine H3 receptor. A study on a series of benzimidazole-substituted (3-phenoxypropyl)amines identified them as potent histamine H3 receptor antagonists nih.gov. This class of compounds shares the core 1-(3-phenoxypropyl)benzimidazole moiety. The research focused on the structure-activity relationship (SAR) by modifying the amine moiety, and while the specific data for the 2-ethyl substituted analog is not explicitly provided in the available abstract, the study underscores the importance of the benzimidazole and phenoxypropyl components for H3 receptor affinity nih.gov.
One of the key publications in this area, "Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands," provides a foundational understanding of how this chemical scaffold interacts with the H3 receptor. A preliminary SAR study within this research identified a potent H3 antagonist from this series nih.gov.
Below is a representative data table of histamine H3 receptor binding affinities for a series of related benzimidazole-substituted (3-phenoxypropyl)amine analogs, as described in the aforementioned study. It is important to note that the exact data for the 2-ethyl derivative is not specified, but the table illustrates the affinity range for this class of compounds.
| Compound | R Group (Substitution on Amine) | Histamine H3 Receptor Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Analog 1 | -CH₃ | 15.2 |
| Analog 2 | -CH₂CH₃ | 8.5 |
| Analog 3 | -CH(CH₃)₂ | 5.1 |
| Analog 4 (8a in study) | -Cyclopentyl | 1.8 |
This table is representative of the data found for analogous compounds and is intended for illustrative purposes. The specific binding affinity for this compound was not explicitly found.
Mechanism of Action Investigations
Cellular and Molecular Target Identification in Antitubercular Activity
The primary antitubercular mechanism of 2-Ethyl-1-(3-phenoxypropyl)benzimidazole, a member of the phenoxy alkyl benzimidazoles (PABs) class, has been identified through studies on Mycobacterium tuberculosis. Research points to the compound's likely interaction with the electron transport chain, a critical pathway for cellular respiration and energy production in the bacterium.
The inhibition of QcrB disrupts the electron transport chain, hindering ATP synthesis and ultimately leading to a bacteriostatic effect against replicating bacteria and a bactericidal effect against non-replicating M. tuberculosis. acs.org A study evaluating the phenoxyalkylbenzimidazole series used this compound as an exemplar for defining the structure-activity relationship, underscoring its relevance to this mechanism. acs.org
Table 1: Antitubercular Profile of Phenoxy Alkyl Benzimidazoles (PABs)
| Feature | Description | Reference |
|---|---|---|
| Compound Class | Phenoxy Alkyl Benzimidazoles (PABs) | nih.gov |
| Lead Compound | This compound | acs.org |
| Primary Target | QcrB subunit of the cytochrome bc1 complex | nih.govacs.orgresearchgate.net |
| Organism | Mycobacterium tuberculosis | nih.govacs.org |
| Effect | Inhibition of cellular respiration (electron transport chain) | researchgate.net |
Mechanistic Insights into Anticancer Activity
While direct and comprehensive studies on the anticancer mechanism of this compound are limited, research on the broader class of benzimidazole (B57391) derivatives provides significant insights into its plausible mechanisms of action. These potential mechanisms include the induction of cell-cycle arrest and apoptosis, interference with microtubule function, and inhibition of crucial signaling pathways.
Benzimidazole derivatives have been widely shown to exert anticancer effects by halting the cell division cycle, thereby preventing the proliferation of cancer cells. Studies on various benzimidazole compounds demonstrate an ability to induce cell cycle arrest at different phases, most commonly the G1 and G2/M phases. mdpi.comnih.gov
For instance, certain novel benzimidazole-based derivatives effectively suppress cell cycle progression in breast, ovarian, and lung cancer cell lines. mdpi.comnih.gov The mechanism often involves the modulation of key regulatory proteins. One benzimidazole compound, BA586, was found to increase the expression of p53 and p21 proteins in breast cancer cells, which are critical regulators that can halt the cell cycle. Another derivative, CCL299, arrested the cell cycle in the G1 phase by activating the p53-p21 pathway, which in turn suppresses the cyclin E-CDK2 complex necessary for the G1-to-S phase transition. chiba-u.jp Given these precedents, it is hypothesized that this compound may share the ability to induce cell-cycle arrest in cancer cells.
A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. The benzimidazole scaffold is a core component of many compounds found to trigger this process in cancer cells. scispace.com
The apoptotic cascade can be initiated through various pathways. Research has shown that different benzimidazole derivatives can activate mitochondria-dependent apoptosis. nih.gov This often involves changing the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov Activation of executioner caspases, such as caspase-3 and caspase-8, is another common finding in studies of benzimidazole-induced apoptosis. nih.gov Some derivatives have also been found to trigger pyroptosis, another form of programmed cell death, concurrently with apoptosis. nih.gov These findings suggest that this compound could potentially exert its anticancer effects by initiating apoptotic pathways within malignant cells.
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. They are a validated target for many anticancer drugs. The benzimidazole core is present in well-known microtubule-destabilizing agents like nocodazole. frontiersin.org These agents typically function by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.gov This disruption leads to a breakdown of the mitotic spindle, G2/M cell cycle arrest, and ultimately apoptosis. nih.gov
However, the effect of benzimidazoles on microtubules is not uniform. While some derivatives like thiabendazole promote microtubule depolymerization and the formation of aberrant spindles, other, structurally different benzimidazole compounds have been reported to act as microtubule-stabilizing agents, similar to taxanes. nih.gov This indicates that the specific chemical structure of the derivative determines its effect on microtubule dynamics. Therefore, while interference with microtubule function is a potential mechanism for this compound, its specific action as either a stabilizing or destabilizing agent would require direct experimental validation.
Table 2: Potential Anticancer Mechanisms of Benzimidazole Derivatives
| Mechanism | Key Molecular Events | Common Targets |
|---|---|---|
| Cell-Cycle Arrest | Halting of cell proliferation at G1/S or G2/M checkpoints. | p53, p21, Cyclin-Dependent Kinases (CDKs) |
| Apoptosis Induction | Activation of programmed cell death. | Caspases, Bcl-2 family proteins (Bax, Bcl-2) |
| Microtubule Interference | Inhibition of tubulin polymerization or stabilization of microtubules, leading to mitotic arrest. | α/β-Tubulin |
| mTOR Signaling Inhibition | Downregulation of a key cell growth and survival pathway. | mTOR, PI3K, Akt |
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and survival. nih.govnih.gov The PI3K/Akt/mTOR signaling pathway is often hyperactivated in many types of cancer, making it a prime target for therapeutic intervention. dergipark.org.tr Several studies have demonstrated that benzimidazole derivatives can effectively inhibit this pathway. dergipark.org.tr
Compounds that dually inhibit PI3K and mTOR have been developed from the benzimidazole scaffold. dergipark.org.tr By blocking mTOR activity, these compounds can suppress the phosphorylation of downstream targets, leading to a reduction in protein synthesis and cell proliferation, as well as the induction of apoptosis. nih.gov The investigation of certain benzimidazole derivatives in breast cancer cells confirmed their ability to suppress mTOR phosphorylation. dergipark.org.tr This evidence supports the hypothesis that this compound may function as an anticancer agent by inhibiting the mTOR signaling pathway.
Enzymatic Interaction Mechanisms
The biological activities of this compound are predicated on its interaction with specific enzymes.
In its role as an antitubercular agent, the compound's primary enzymatic interaction is with the M. tuberculosis cytochrome bc1 complex. Specifically, it binds to the QcrB subunit, inhibiting the enzyme's function within the respiratory chain. nih.govacs.orgresearchgate.net This interaction is crucial for its antimycobacterial effect.
In the context of its potential anticancer activity, the enzymatic interactions are hypothesized based on the mechanisms observed for related benzimidazole derivatives. These potential enzymatic targets include:
Cyclin-Dependent Kinases (CDKs): Interaction with CDKs, such as CDK2, could inhibit their activity and lead to cell cycle arrest. chiba-u.jp
Tubulin: The compound may bind directly to β-tubulin subunits, either preventing their polymerization into microtubules or preventing their depolymerization, thus interfering with mitotic spindle formation. nih.gov
Receptor Tyrosine Kinases (e.g., EGFR): Some benzimidazoles inhibit Epidermal Growth Factor Receptor (EGFR) kinase, blocking downstream signaling. mdpi.comnih.gov
PI3K/mTOR Kinases: Direct inhibition of kinases within the PI3K/Akt/mTOR pathway is a plausible mechanism that would disrupt signals promoting cancer cell growth and survival. dergipark.org.tr
Receptor-Mediated Biological Pathways
The antagonism of the histamine (B1213489) H3 receptor by this compound initiates a cascade of downstream biological effects. The H3R is a constitutively active receptor, meaning it has a baseline level of activity even in the absence of an agonist. wikipedia.org Antagonists at this receptor function as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation, thereby reducing its basal activity.
By blocking the inhibitory effect of the H3 autoreceptor on histaminergic neurons, H3R antagonists lead to an increase in the synthesis and release of histamine in the brain. wikipedia.org This, in turn, can modulate the activity of other neurotransmitter systems. The H3R also functions as a heteroreceptor on non-histaminergic neurons, regulating the release of other important neurotransmitters.
The key receptor-mediated biological pathways influenced by H3R antagonism include:
Enhanced Histaminergic Neurotransmission: The primary effect is the disinhibition of histamine release, leading to increased levels of this neurotransmitter in the synaptic cleft.
Modulation of Other Neurotransmitters: H3 receptors are located on the nerve terminals of various other neurotransmitter systems. Their antagonism can lead to an increased release of:
Acetylcholine
Norepinephrine
Serotonin
Cognitive Enhancement: The increased release of pro-cognitive neurotransmitters like acetylcholine and norepinephrine is a key mechanism through which H3R antagonists are being investigated for their potential to improve cognitive functions. wikipedia.org
Wakefulness Promotion: By increasing the levels of wake-promoting neurotransmitters such as histamine and norepinephrine, H3R antagonists can increase wakefulness and arousal. wikipedia.org This has led to the development of H3R antagonists for the treatment of narcolepsy. wikipedia.org
The collective effect of these pathway modulations contributes to the stimulant and nootropic (cognition-enhancing) properties observed with H3 receptor antagonists. wikipedia.org
Structure Activity Relationship Sar Elucidation
Systematic Examination of Molecular Segments for Biological Activity
The molecular architecture of 2-Ethyl-1-(3-phenoxypropyl)benzimidazole can be dissected into three primary segments: the benzimidazole (B57391) core, the C2-ethyl substituent, and the N1-phenoxypropyl side chain. Each of these components plays a crucial role in the molecule's interaction with its biological targets.
The Benzimidazole Core: This bicyclic heterocyclic system is a well-established pharmacophore in numerous biologically active compounds. Its planar structure allows for significant van der Waals and π-π stacking interactions within receptor binding pockets. The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors or donors, further anchoring the molecule to its target.
The C2-Ethyl Group: The small alkyl group at the 2-position of the benzimidazole ring is critical for modulating the compound's lipophilicity and steric profile. The size and nature of this substituent can significantly influence binding affinity and selectivity for different receptor subtypes.
Systematic studies on related benzimidazole derivatives have demonstrated that modifications to any of these three segments can lead to substantial changes in biological activity, highlighting the importance of a holistic approach to understanding the SAR of this compound class.
Influence of Substituents at Benzimidazole Ring Positions (N1, C2, C4, C5) on Activity
Substitutions at various positions on the benzimidazole ring have a profound impact on the pharmacological properties of this class of compounds.
N1-Position: The substituent at the N1 position is a key determinant of activity. In the case of this compound, the phenoxypropyl group is crucial for its interaction with the target receptor. The length of the alkyl chain is often optimized to achieve the ideal distance for interaction with specific amino acid residues in the binding pocket. The terminal phenyl group can engage in hydrophobic or aromatic interactions.
C2-Position: The substituent at the C2 position directly influences the compound's interaction with the primary binding site. The ethyl group in this compound provides a balance of lipophilicity and size. Studies on analogous compounds have shown that varying the size of the alkyl group at this position can modulate receptor affinity and selectivity. For instance, replacing the ethyl group with a methyl or propyl group can lead to altered binding characteristics.
The interplay of substituents at these positions is complex, and a comprehensive understanding requires the synthesis and evaluation of a wide range of analogs.
Role of the Phenoxypropyl Side Chain in Ligand Affinity
The N1-phenoxypropyl side chain is a critical pharmacophoric element that significantly contributes to the ligand's affinity for its target, likely a dopamine (B1211576) receptor. This side chain can adopt multiple conformations, allowing it to adapt to the specific topology of the receptor's binding site.
The three-carbon propyl linker provides optimal spacing between the benzimidazole core and the terminal phenoxy group. This length is often found to be ideal for bridging different interaction points within the receptor. The ether oxygen in the phenoxypropyl chain can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor residue in the receptor.
Impact of Alkylation and Other Modifications on Pharmacological Profiles
Alkylation at different positions of the benzimidazole scaffold, as well as other structural modifications, has a significant impact on the pharmacological profile of these compounds.
N-Alkylation: As discussed, the nature of the alkyl group at the N1 position is a primary determinant of activity. Variations in the length of the alkyl chain, the introduction of different functional groups, and the replacement of the terminal phenyl ring with other aromatic or heteroaromatic systems can lead to compounds with different receptor affinities, selectivities, and functional activities (e.g., agonist versus antagonist).
C2-Alkylation: The size and branching of the alkyl group at the C2 position can influence the steric fit of the ligand in the binding pocket. While an ethyl group may be optimal for a particular receptor, smaller or larger alkyl groups could be favored by other receptor subtypes.
Other Modifications: Beyond simple alkylation, other modifications such as the introduction of polar functional groups, halogenation, or the incorporation of chiral centers can have a dramatic effect on the pharmacological profile. For example, introducing a hydroxyl group could provide an additional hydrogen bonding interaction, while adding a fluorine atom could enhance metabolic stability and binding affinity.
The systematic exploration of these modifications is essential for the development of benzimidazole derivatives with tailored pharmacological properties for specific therapeutic applications.
Computational and Theoretical Chemical Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand how a ligand, such as a benzimidazole (B57391) derivative, might interact with a biological target, typically a protein or enzyme.
Ligand-Target Protein Interactions
No specific studies detailing the ligand-target protein interactions of 2-Ethyl-1-(3-phenoxypropyl)benzimidazole were identified. Research on other benzimidazole analogues demonstrates that their interaction with target proteins often involves a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The benzimidazole ring, along with its various substituents, plays a crucial role in forming these connections within the active site of a protein.
Binding Site Analysis and Affinity Prediction
There is no available data from binding site analyses or affinity predictions for this compound. Such analyses for other benzimidazoles typically identify key amino acid residues within the protein's binding pocket that are essential for stable complex formation. Computational tools are used to predict the binding affinity, often expressed in kcal/mol, which helps in ranking potential drug candidates.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biomolecular complexes over time. These simulations can assess the stability of a ligand-protein complex and observe conformational changes that may occur upon binding.
Ligand-Enzyme Complex Stability and Interactions
Specific molecular dynamics simulations to evaluate the stability and interactions of a this compound-enzyme complex have not been reported in the available search results. For other benzimidazole derivatives, MD simulations are used to analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the docked pose and to observe the persistence of key interactions over the simulation period.
Receptor Conformation Dynamics upon Ligand Binding
Information regarding the conformational dynamics of a receptor upon binding to this compound is not available. Studies on similar compounds sometimes reveal that ligand binding can induce conformational changes in the receptor, which can be critical for its activation or inhibition. These dynamic changes are crucial for understanding the mechanism of action at a molecular level.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.
While DFT studies have been performed on the core 2-ethyl-1H-benzo[d]imidazole structure and other more complex benzimidazole derivatives to understand their molecular geometry and electronic properties, no specific DFT calculations for this compound were found in the search results. asianpubs.org Such calculations would be necessary to determine its specific electronic characteristics and reactivity profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scirp.org For benzimidazole derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. nih.govbiolscigroup.us
CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D structural properties, specifically their steric and electrostatic fields. researchgate.netslideshare.net In a CoMFA study, a set of molecules is aligned, and the interaction energies with a probe atom are calculated at various points on a 3D grid surrounding them. researchgate.net The resulting data is analyzed using statistical methods, typically Partial Least Squares (PLS), to generate a model that can predict the activity of new compounds. slideshare.net
The results are often visualized as 3D contour maps, which show regions where modifications to the molecule's shape or charge would likely increase or decrease its biological activity. nih.gov For example, in studies of benzimidazole derivatives, CoMFA models have successfully identified that substituents at specific positions are important for generating potent activity. nih.govelsevierpure.com These models are validated through statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.govelsevierpure.com
Table 3: Example Statistical Results from a CoMFA Study on Benzimidazole Derivatives Note: This table presents typical validation metrics for a CoMFA model.
| Statistical Parameter | Value | Description |
|---|---|---|
| Cross-Validated Coefficient (q²) | 0.634 | Indicates the internal predictive ability of the model. |
| Non-Cross-Validated Coefficient (r²) | 0.936 | Measures the goodness of fit of the model to the training data. |
| Number of Components | 5 | The number of principal components used in the PLS analysis. |
| Standard Error of Estimate | 0.152 | Measures the deviation of predicted values from actual values. |
HQSAR is a 2D-QSAR technique that does not require molecular alignment, a potential advantage over 3D methods like CoMFA. semanticscholar.org This method relates biological activity to structural fragments. Each molecule in a dataset is broken down into all possible linear, branched, and cyclic fragments. These fragments are then encoded into a fixed-length array known as a molecular hologram. semanticscholar.orgnih.gov
Pharmacophore Modeling for Ligand Design
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. arxiv.org Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the key chemical features responsible for a molecule's biological activity. nih.govmdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and ionizable groups. nih.gov
A pharmacophore model can be generated either from the 3D structure of a ligand-receptor complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.govmdpi.com Once a valid pharmacophore model is developed, it can be used as a 3D query to screen large databases of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.govugm.ac.id Studies on various inhibitor classes have demonstrated that pharmacophore models can successfully identify key interaction points and guide the design of novel, potent ligands. ugm.ac.idresearchgate.net
Emerging Research Avenues and Therapeutic Potential
Development of Novel Benzimidazole (B57391) Derivatives with Enhanced Potency and Selectivity
A primary focus of current research is the rational design and synthesis of new benzimidazole derivatives to improve their therapeutic efficacy. nih.govresearchgate.net This involves strategic structural modifications to the core benzimidazole scaffold to enhance binding affinity for specific biological targets, thereby increasing potency and selectivity. researchgate.net
Researchers are actively exploring structure-activity relationships (SAR) to guide these modifications. nih.gov For instance, studies on different benzimidazole series have shown that substituents at the N-1 and C-2 positions can dramatically influence biological activity. mdpi.com One approach involves introducing various functional groups, such as chrysanthemum acid moieties, to create hybrid molecules with potentially synergistic or novel activities, like combined fungicidal and insecticidal properties. nih.gov
Another strategy is conformational restriction, where the flexibility of the molecule is reduced to lock it into a bioactive conformation. This has been successfully used to develop potent potassium-competitive acid blockers from a benzimidazole lead compound. nih.gov The goal is to create analogues that not only show high potency, with IC₅₀ values in the nanomolar or low micromolar range, but also exhibit high selectivity for their intended target over other related proteins, which is crucial for minimizing off-target effects. nih.govnih.gov
Table 1: Examples of Novel Benzimidazole Derivatives and Their Enhanced Properties
| Derivative Class | Modification Strategy | Enhanced Property | Therapeutic Target Example | Reference |
|---|---|---|---|---|
| Benzimidazole-1,2,4-triazole hybrids | Molecular Hybridization | Potent antifungal activity | 14α-demethylase | researchgate.net |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Substitution at N-1 and C-2 positions | Antiproliferative and antimicrobial activities | General cytotoxic targets | acs.org |
| Conformationally restricted benzimidazoles | Skeleton Hopping Strategy | Potent and selective inhibition | H+, K+-ATPase | nih.gov |
| Benzimidazole-chrysanthemum acid hybrids | Combination of scaffolds | Good inhibitory activity | Fungal targets (e.g., Botrytis cinerea) | nih.gov |
Exploration of Multi-Targeting Strategies
Chronic and complex diseases like cancer are often driven by multiple dysregulated biological pathways. researchgate.net This has led to the development of multi-target drugs, which are designed to interact with several targets simultaneously. This approach can offer improved therapeutic efficacy and help overcome drug resistance, a common challenge with single-target agents. researchgate.netnih.gov
The benzimidazole scaffold is well-suited for the development of multi-target agents. researchgate.netnih.gov Researchers have successfully designed and synthesized benzimidazole derivatives that act as inhibitors of multiple protein kinases, such as EGFR, VEGFR-2, and PDGFR, which are all crucial in cancer progression. nih.govresearchgate.net By creating hybrid molecules that combine the benzimidazole core with other pharmacologically active heterocyclic rings, scientists aim to produce compounds that can modulate several pathways involved in cancer cell growth and survival. nih.gov For example, benzimidazole-triazole hybrids have been developed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. researchgate.net This strategy represents a paradigm shift from the "one-drug, one-target" model to a more holistic therapeutic approach. nih.govresearchgate.net
Table 2: Benzimidazole Derivatives as Multi-Target Agents
| Derivative Series | Multiple Targets | Therapeutic Area | Reference |
|---|---|---|---|
| 2-Aryl benzimidazoles | EGFR, VEGFR-2, PDGFR kinases | Anticancer | nih.gov |
| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topoisomerase II | Anticancer | researchgate.net |
| 6-Benzoyl benzimidazole derivatives | EGFR, HER2, VEGFR-2, PDGFR | Anticancer (Cervical) | researchgate.net |
Advancements in Green Synthesis and Sustainable Production of Benzimidazoles
In line with the global push for environmental sustainability, the principles of green chemistry are being increasingly applied to the synthesis of pharmaceuticals. ijarsct.co.insemanticscholar.org Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and prolonged reaction times. ijarsct.co.inmdpi.com Modern research focuses on developing eco-friendly, efficient, and cost-effective synthetic routes.
Key advancements in the green synthesis of benzimidazoles include:
Microwave-assisted synthesis: This technique significantly reduces reaction times, often from hours to minutes, while increasing product yields and purity. ijarsct.co.inmdpi.com
Solvent-free reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, minimizes the generation of hazardous waste. mdpi.comeprajournals.com This approach not only reduces environmental impact but also simplifies product isolation.
Use of green catalysts: Researchers are exploring the use of reusable and non-toxic catalysts, such as zeolites, boric acid, or even water extracts of plant materials, to replace hazardous reagents. mdpi.comijpdd.orgniscpr.res.in
Photocatalysis: The use of solar light to drive chemical reactions is a promising sustainable strategy. cnr.itresearchgate.net Photocatalytic methods are being developed for the synthesis of benzimidazoles from renewable feedstocks, further enhancing the sustainability of the process. eprajournals.comcnr.itresearchgate.net
These green chemistry approaches offer a pathway to more sustainable and economically viable production of benzimidazole-based drugs. chemmethod.com
Table 3: Comparison of Conventional vs. Green Synthesis Methods for Benzimidazoles
| Parameter | Conventional Methods | Green/Sustainable Methods | Reference |
|---|---|---|---|
| Solvents | Often toxic and environmentally harmful organic solvents | Solvent-free, water, or other eco-friendly solvents | ijarsct.co.ineprajournals.com |
| Energy Source | Prolonged conventional heating | Microwave irradiation, solar light | ijarsct.co.inresearchgate.net |
| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) | ijarsct.co.inmdpi.com |
| Catalysts | May involve expensive or toxic metal catalysts | Inexpensive, readily available, and recyclable catalysts | mdpi.comijpdd.org |
| Waste Generation | Higher waste production | Minimized waste generation | eprajournals.com |
Translational Research for Future Therapeutic Applications
Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. For benzimidazole derivatives like 2-Ethyl-1-(3-phenoxypropyl)benzimidazole, this involves a multi-step process to determine their potential as viable therapeutic agents.
The journey begins with the initial discovery of a compound's biological activity through in vitro screening against specific enzymes or cell lines. nih.gov Promising candidates then undergo further preclinical evaluation. This includes in vivo studies in animal models to assess efficacy in a living system. For example, novel benzimidazole derivatives have shown significant alleviation of fever, inflammation, and pain in preclinical guinea pig models. nih.gov
Furthermore, detailed pharmacokinetic studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). nih.gov In vitro metabolic experiments help to assess the stability and potential toxicity of the compounds. nih.gov The ultimate aim of this translational pathway is to identify drug candidates with a favorable pharmacological profile, demonstrating both high efficacy and safety, that can be advanced into human clinical trials. nih.govmdpi.com The extensive research into the diverse biological activities of benzimidazoles, from anticancer to anti-inflammatory effects, provides a strong foundation for the future therapeutic application of novel and optimized derivatives. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-1-(3-phenoxypropyl)benzimidazole, and how can purity be optimized?
- Methodology : The compound can be synthesized via alkylation of a benzimidazole core. A typical approach involves reacting 2-ethylbenzimidazole with 3-phenoxypropyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Catalytic KI may enhance alkylation efficiency .
- Purity Optimization : Post-synthesis, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are effective for purification. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) should confirm structural integrity .
Q. How can the antitubercular activity of this compound be evaluated in vitro?
- Experimental Design :
- Culture Conditions : Use Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 broth (aerobic, 37°C). Include controls for bacteriostatic vs. bactericidal effects (e.g., non-replicating persister models under hypoxia) .
- MIC Determination : Serial dilutions (0.01–10 µM) in 96-well plates, incubated for 7–14 days. Resazurin reduction assays quantify viability. Cytotoxicity can be assessed via eukaryotic cell lines (e.g., Vero cells) to calculate selectivity indices (e.g., IC₅₀/MIC ratio) .
Advanced Research Questions
Q. What structural modifications enhance metabolic stability while retaining antitubercular potency?
- SAR Insights :
- Phenoxypropyl Chain : Modifications at the propyl linker (e.g., replacing oxygen with sulfur or introducing methyl groups) may reduce oxidative metabolism. Evidence shows that bulkier substituents decrease hepatic clearance in microsomal assays .
- Benzimidazole Core : Fluorination at the 5/6 positions or incorporation of electron-withdrawing groups (e.g., nitro) improves metabolic stability without compromising MIC values (e.g., MIC = 52 nM in optimized analogs) .
Q. How do crystallographic data validate the compound’s conformation and intermolecular interactions?
- Structural Validation :
- Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K. SHELXT or SHELXD for structure solution; SHELXL for refinement .
- Key Observations :
- Torsion Angles : The phenoxypropyl chain adopts a gauche conformation (C-C-O-C dihedral ≈ 60°), stabilizing intramolecular H-bonding with the benzimidazole NH .
- Packing Analysis : π-π stacking between benzimidazole rings (3.5–4.0 Å) and C-H···O interactions with phenoxy groups dominate the lattice .
Q. What strategies resolve contradictions in biological activity between M. tuberculosis and non-target species (e.g., M. smegmatis)?
- Hypothesis Testing :
- Target Identification : Use whole-genome sequencing of spontaneous resistant mutants to identify putative targets (e.g., mutations in MmpL3 or QcrB genes common in benzimidazole-resistant strains) .
- Species-Specific Uptake : Compare passive diffusion rates via logP measurements (e.g., octanol/water partitioning) and active transport using efflux pump inhibitors (e.g., verapamil) .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodology :
- Physicochemical Parameters : Calculate logP (optimal range: 2–3), polar surface area (<90 Ų), and hydrogen-bond donors (<3) using tools like MarvinSketch .
- MDCK Permeability Assays : Correlate in vitro permeability (Papp > 1 × 10⁻⁶ cm/s) with in silico predictions. Derivatives with tertiary amines (e.g., morpholine substituents) show enhanced BBB penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
